molecular formula C22H23N3O3 B2659946 5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile CAS No. 931748-77-5

5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile

Cat. No.: B2659946
CAS No.: 931748-77-5
M. Wt: 377.444
InChI Key: QKBZEKLLXZJVOG-UHFFFAOYSA-N
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Description

5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile is a complex organic compound that features a diverse array of functional groups, including an azepane ring, a furan ring, an oxazole ring, and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile typically involves multi-step organic reactions. The process begins with the preparation of the furan and oxazole intermediates, followed by their coupling under specific conditions to form the final compound. Common reagents used in these reactions include organometallic catalysts, solvents like dichloromethane, and bases such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The azepane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furanones and carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted azepane derivatives.

Scientific Research Applications

5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Dichloroanilines: These compounds have similar structural features but differ in their functional groups and reactivity.

    2,2’-Bipyridyl: Another compound with a complex structure used in various chemical applications.

Uniqueness

5-(azepan-1-yl)-2-{5-[(4-methylphenoxy)methyl]furan-2-yl}-1,3-oxazole-4-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-(azepan-1-yl)-2-[5-[(4-methylphenoxy)methyl]furan-2-yl]-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3/c1-16-6-8-17(9-7-16)26-15-18-10-11-20(27-18)21-24-19(14-23)22(28-21)25-12-4-2-3-5-13-25/h6-11H,2-5,12-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKBZEKLLXZJVOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC2=CC=C(O2)C3=NC(=C(O3)N4CCCCCC4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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